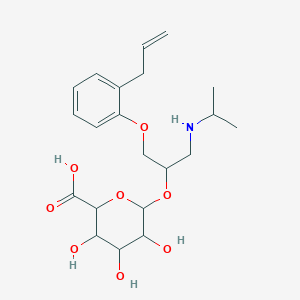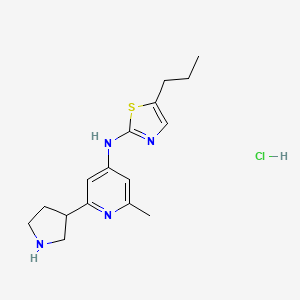
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, a pyrrolidine ring, and a thiazole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acetonitrile, trimethylsilyl cyanide, and triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with signaling proteins and transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds share a similar pyridine structure and have been studied for their anti-fibrotic activities.
Pyrido[2,3-d]pyrimidin-4-amines: These compounds are known for their inhibitory effects on specific enzymes and have potential therapeutic applications.
Uniqueness
N-(2-methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)-5-propylthiazol-2-amine hydrochloride is unique due to its combination of pyridine, pyrrolidine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H23ClN4S |
|---|---|
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
N-(2-methyl-6-pyrrolidin-3-ylpyridin-4-yl)-5-propyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C16H22N4S.ClH/c1-3-4-14-10-18-16(21-14)20-13-7-11(2)19-15(8-13)12-5-6-17-9-12;/h7-8,10,12,17H,3-6,9H2,1-2H3,(H,18,19,20);1H |
InChI-Schlüssel |
ZQVBEFQVFBYAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=C(S1)NC2=CC(=NC(=C2)C)C3CCNC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


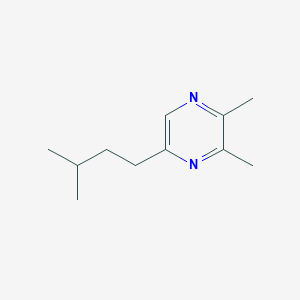

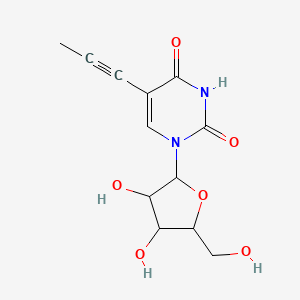
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
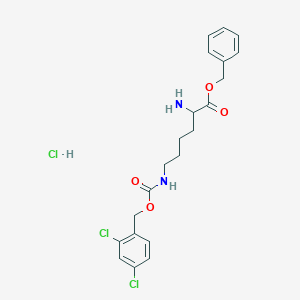
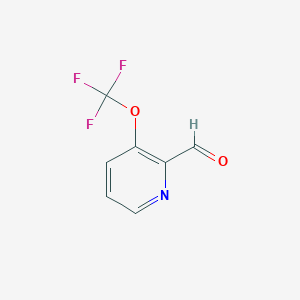
![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
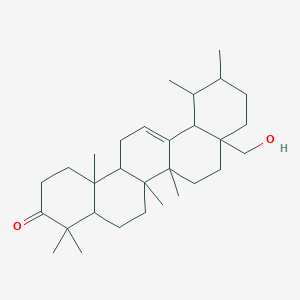
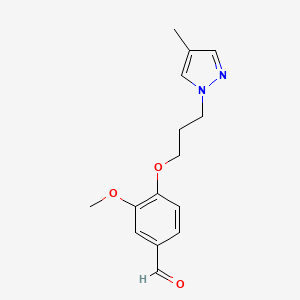
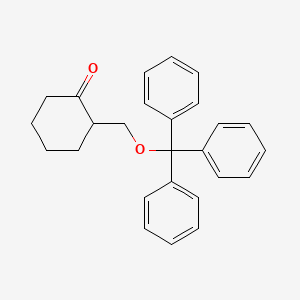
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

